1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-methylpropan-2-amine;dihydrochloride
Description
1-(3-Azabicyclo[3.2.2]nonan-3-yl)-2-methylpropan-2-amine dihydrochloride is a bicyclic amine derivative characterized by a 3-azabicyclo[3.2.2]nonane core, a rigid bicyclic scaffold with nitrogen at the 3-position. The compound features a 2-methylpropan-2-amine (tert-butylamine) substituent on the nitrogen atom and exists as a dihydrochloride salt to enhance solubility and stability. Its synthesis likely follows methods analogous to related azabicyclo compounds, involving alkylation of the bicyclic amine precursor with tert-butyl halides or similar reagents, followed by salt formation .
Properties
Molecular Formula |
C12H26Cl2N2 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-methylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C12H24N2.2ClH/c1-12(2,13)9-14-7-10-3-4-11(8-14)6-5-10;;/h10-11H,3-9,13H2,1-2H3;2*1H |
InChI Key |
NHWTXAKUAHLHIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1CC2CCC(C1)CC2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-methylpropan-2-amine;dihydrochloride typically involves several steps:
Schmidt Reaction: This reaction is used to prepare the azabicyclo[3.2.2]nonane core.
Catalytic Reduction: The azabicyclo[3.2.2]nonane core is then subjected to catalytic reduction to yield the desired amine.
Amidation and Reduction: The amine is reacted with acid chlorides of picolinic, nicotinic, and isonicotinic acid to form amides, which are then reduced using lithium aluminium hydride (LiAlH4) to yield the final product.
Chemical Reactions Analysis
1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-methylpropan-2-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-methylpropan-2-amine;dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antiprotozoal activities.
Chemical Biology: The compound can be used as a tool to study the biological pathways and mechanisms involved in protozoal infections.
Mechanism of Action
The mechanism of action of 1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-methylpropan-2-amine;dihydrochloride involves its interaction with specific molecular targets in protozoal cells. The compound is believed to interfere with the metabolic pathways of the parasites, leading to their death. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Azabicyclo Derivatives
| Compound Name | Bicyclic Core | Substituent(s) | Salt Form | Similarity Score* |
|---|---|---|---|---|
| Target compound | [3.2.2]nonane | 2-methylpropan-2-amine | Dihydrochloride | - |
| endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine | [3.3.1]nonane | Methyl at N9, amine at C3 | Dihydrochloride | 0.83 |
| endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine | [3.2.1]octane | Methyl at N8, amine at C3 | - | 0.83 |
| 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine | [3.2.1]octane | Methyl at N3, amine at C8 | Dihydrochloride | - |
| 3,8-Diazabicyclo[3.2.1]octane | [3.2.1]octane | Amines at C3 and C8 | Dihydrochloride | 0.79 |
*Similarity scores based on structural alignment algorithms (e.g., Tanimoto index) .
Key Observations :
- Substituent Positioning : The tert-butyl group in the target compound introduces steric bulk, which may enhance selectivity for hydrophobic binding pockets compared to smaller substituents (e.g., methyl in ) .
- Salt Forms : Dihydrochloride salts are common across this class, improving aqueous solubility for pharmacological applications .
Key Observations :
- Synthetic Complexity : The target compound’s tert-butyl substituent may require milder alkylation conditions compared to bulkier aryl groups (e.g., diphenyl derivatives in ), which demand prolonged reaction times (48 hours) and LiAlH4 for reductions .
- Biological Relevance: While direct data for the target compound are lacking, structurally related [3.2.2]nonane derivatives are implicated in anti-inflammatory and analgesic applications, suggesting shared mechanistic pathways (e.g., modulation of serotonin or opioid receptors) .
Table 3: Physicochemical Properties
Key Observations :
- Solubility : Dihydrochloride salts generally exhibit superior solubility in polar solvents compared to free bases, critical for bioavailability .
- Safety: Limited toxicity data are available, but analogs like mequitazine () are commercial nonnarcotic analgesics, suggesting a favorable safety profile for this class .
Biological Activity
1-(3-Azabicyclo[3.2.2]nonan-3-yl)-2-methylpropan-2-amine; dihydrochloride is a bicyclic compound that has garnered attention due to its potential biological activities, particularly against protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei. This article reviews the synthesis, biological activity, structure-activity relationships, and relevant case studies related to this compound.
Synthesis
The synthesis of 1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-methylpropan-2-amine involves several steps, typically starting from commercially available precursors. The synthesis pathway often includes the formation of the bicyclic structure followed by functionalization to introduce the amine group.
Antiplasmodial Activity
Research has demonstrated that compounds derived from the 3-azabicyclo[3.2.2]nonane framework exhibit significant antiplasmodial activity. For instance, a study reported that certain derivatives showed IC50 values in the submicromolar range against P. falciparum strains resistant to conventional treatments:
| Compound | IC50 (µM) | Strain |
|---|---|---|
| 1 | 0.023 | NF54 |
| 2 | 0.059 | K1 |
| 3 | 0.087 | K1 |
These results indicate that structural modifications can enhance efficacy against resistant strains, suggesting a promising avenue for drug development .
Antitrypanosomal Activity
The compound also exhibits activity against Trypanosoma brucei rhodesiense, the causative agent of sleeping sickness. The observed IC50 values for various derivatives range from 1.00 to 6.57 µM, indicating moderate activity:
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| A | 1.00 | 42.63 |
| B | 6.57 | 158.4 |
The selectivity index (SI) is crucial for evaluating the therapeutic potential of these compounds, as a higher SI indicates lower toxicity to host cells compared to the target pathogen .
Structure-Activity Relationship (SAR)
The biological activity of azabicyclo-nonanes is heavily influenced by their substitution patterns and nitrogen positioning within the bicyclic structure:
- Substituents : The introduction of different alkyl groups on the nitrogen atom significantly affects both antiplasmodial and antitrypanosomal activities.
- Ring Modifications : Variations in ring size and nitrogen placement have been shown to alter potency and selectivity against specific strains of parasites.
Case Studies
Several studies have highlighted the efficacy of these compounds in vivo:
- In Vivo Efficacy Against Malaria : A mouse model demonstrated that certain derivatives of 1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-methylpropan-2-amine exhibited notable activity against Plasmodium berghei, further supporting its potential as an antimalarial agent .
- Combination Therapy Potential : Research suggests that combining azabicyclo-nonanes with other pharmacophores could enhance their efficacy and circumvent resistance mechanisms associated with current treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
